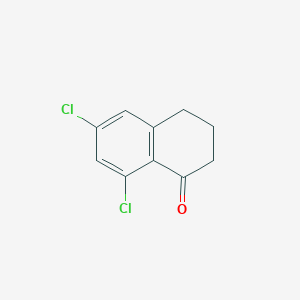
6,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
6,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one, commonly referred to as DDN, is a chemical compound belonging to the family of naphthalene-1,2-dione derivatives. It is a white crystalline solid with a molecular weight of 202.07 g/mol and a melting point of 156-158°C. DDN is a useful synthetic intermediate for the synthesis of a variety of organic compounds and has been used in a wide range of applications, including drug synthesis, agriculture, and catalysis.
Scientific Research Applications
DDN has been used extensively in scientific research for a variety of applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including drugs, pesticides, and pharmaceuticals. It has also been used as a catalyst in the synthesis of a variety of organic compounds, including amino acids and peptides. In addition, DDN has been used as a fluorescent probe in the study of biological systems, as well as in the study of the structure and function of proteins.
Mechanism Of Action
The mechanism of action of DDN is not fully understood. It is believed that DDN interacts with the electron-rich aromatic rings of molecules, leading to a decrease in the electron density of the molecules and the formation of a covalent bond between the molecules and DDN. This covalent bond is believed to be responsible for the catalytic activity of DDN.
Biochemical And Physiological Effects
The biochemical and physiological effects of DDN are not well understood. It is believed to have some anti-inflammatory, anti-oxidant, and anti-fungal activity, but further research is needed to confirm these effects.
Advantages And Limitations For Lab Experiments
The advantages of using DDN in laboratory experiments include its low cost, high reactivity, and high yield. The main limitation of using DDN in laboratory experiments is its potential toxicity. DDN is a potent irritant and can cause skin and eye irritation if handled improperly.
Future Directions
The potential applications of DDN are vast and further research is needed to fully understand its biochemical and physiological effects. Future research should focus on the development of new syntheses methods for DDN, as well as the development of new methods for its use in drug synthesis, agriculture, and catalysis. In addition, further research should be conducted to better understand the mechanism of action of DDN and its potential toxicity. Finally, research should be conducted to explore the potential applications of DDN in the treatment of various diseases and disorders.
properties
IUPAC Name |
6,8-dichloro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNPLNFAQDGFCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431203.png)
![4-[2-(Methylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1431204.png)

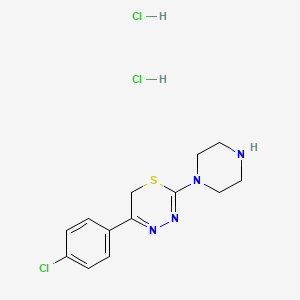
![4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1431207.png)
![Methyl 2-[(piperidin-4-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431210.png)
![Methyl 2-[(piperidin-3-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431213.png)
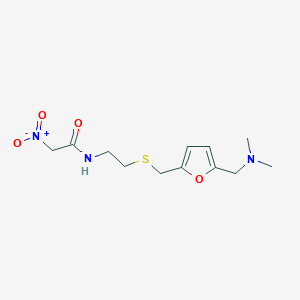
![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyridine hydrochloride](/img/structure/B1431215.png)
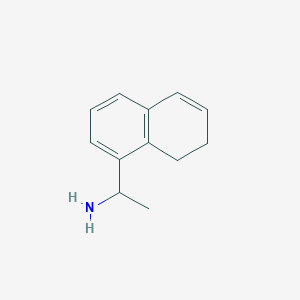
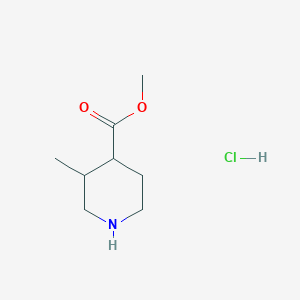
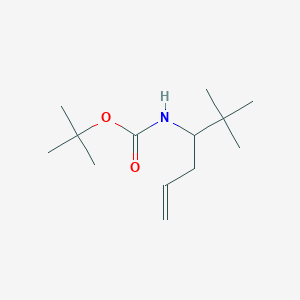
![tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate](/img/structure/B1431223.png)
![(7R,8aS)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1431224.png)